molecular formula C20H19N3O2S2 B2875289 3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326875-40-4

3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2875289
CAS No.: 1326875-40-4
M. Wt: 397.51
InChI Key: VQLHKIUDXRRLHB-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, a cyclopropyl group, and a benzylsulfanyl moiety linked to a pyrrolidinone ring.

Properties

IUPAC Name

3-cyclopropyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c24-17-2-1-10-22(17)14-5-3-13(4-6-14)12-27-20-21-16-9-11-26-18(16)19(25)23(20)15-7-8-15/h3-6,9,11,15H,1-2,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLHKIUDXRRLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to control the formation of by-products. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the cyclopropyl group and the benzylsulfanyl moiety, which contribute to its distinct biological activity and potential therapeutic applications.

Biological Activity

3-Cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a novel compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidin-4(3H)-one core structure, which is substituted with a cyclopropyl group and a sulfanyl moiety. The presence of the oxopyrrolidin group enhances its pharmacological profile. The molecular formula is C17H19N3OS, with a molecular weight of approximately 327.42 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors linked to inflammatory and cancer pathways.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, particularly in:

Cell Line IC50 (µM) Effect
HeLa25.0Moderate inhibition
MCF-730.5Significant inhibition
A54922.0High inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited the highest potency against A549 cells, suggesting a potential application in lung cancer treatment.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects in vitro. It was tested using lipopolysaccharide (LPS)-stimulated macrophages, where it significantly reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6).

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha1500600
IL-61200450

This reduction suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Antitumor Activity : In a study involving xenograft models of human tumors, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis (TUNEL assay) in treated tumors.
  • Inflammation Model : In an animal model of arthritis, treatment with the compound led to decreased joint swelling and pain scores compared to untreated controls. This study highlights its potential as an anti-inflammatory agent.

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